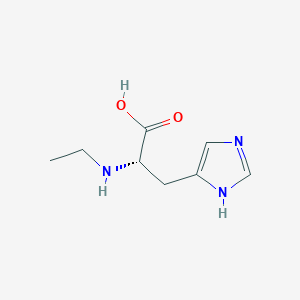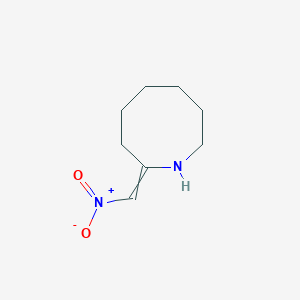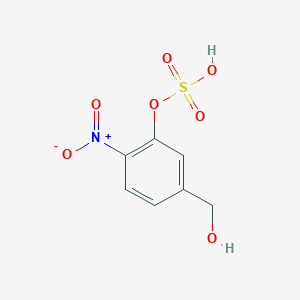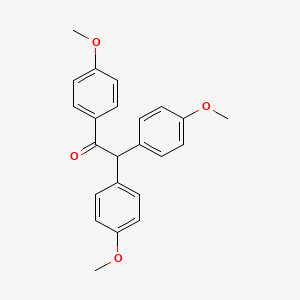
N-Ethyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-L-histidine is a derivative of the amino acid histidine, where an ethyl group is attached to the nitrogen atom of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
N-Ethyl-L-histidine can be synthesized through the alkylation of L-histidine. One common method involves the reaction of L-histidine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the imidazole ring, allowing the ethyl group to attach to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-Ethyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the ethyl group, depending on the reagents used.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a variety of N-substituted histidine derivatives.
科学研究应用
N-Ethyl-L-histidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the behavior of histidine residues in proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its effects on enzyme activity.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of N-Ethyl-L-histidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the ethyl group can modulate the compound’s hydrophobicity and binding affinity, affecting its biological activity.
相似化合物的比较
Similar Compounds
L-Histidine: The parent compound, which lacks the ethyl group.
N-Methyl-L-histidine: A similar derivative with a methyl group instead of an ethyl group.
N-Acetyl-L-histidine: Another derivative where an acetyl group is attached to the nitrogen atom.
Uniqueness
N-Ethyl-L-histidine is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to other histidine derivatives. This modification can enhance its lipophilicity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
58813-25-5 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-10-7(8(12)13)3-6-4-9-5-11-6/h4-5,7,10H,2-3H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
InChI 键 |
GOJNPUFEMFOJBT-ZETCQYMHSA-N |
手性 SMILES |
CCN[C@@H](CC1=CN=CN1)C(=O)O |
规范 SMILES |
CCNC(CC1=CN=CN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)






![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)



![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)

